Biochemical Potency: Edaxeterkib IC50 vs. Ravoxertinib and Ulixertinib in Kinase Assays
In a proprietary Z'-LYTE kinase assay, Edaxeterkib inhibited ERK1 with an IC50 of <50 nM (pIC50 > 7.3) [1]. By comparison, Ravoxertinib (GDC-0994) achieves IC50 values of 1.1 nM (ERK1) and 0.3 nM (ERK2) in a similar biochemical format [2], while Ulixertinib (BVD-523) exhibits an IC50 of <0.3 nM for ERK2 . The lower potency of Edaxeterkib relative to these advanced‑stage ERK inhibitors provides a meaningful differentiation for studies where a less potently suppressive ERK signal may be desirable, such as in combination regimens or when seeking to avoid complete pathway ablation [3].
| Evidence Dimension | Inhibition of ERK1/2 (IC50) |
|---|---|
| Target Compound Data | IC50 < 50 nM (pIC50 > 7.3) [1] |
| Comparator Or Baseline | Ravoxertinib: ERK1 IC50 1.1 nM, ERK2 IC50 0.3 nM [2]; Ulixertinib: ERK2 IC50 < 0.3 nM |
| Quantified Difference | Edaxeterkib is ~15‑ to 167‑fold less potent than Ravoxertinib; >167‑fold less potent than Ulixertinib (based on lower bound of <50 nM vs. upper bound of 0.3 nM). |
| Conditions | Proprietary Z'-LYTE kinase assay (Thermo Fisher) or equivalent ATP-competitive kinase inhibition assay [1][2]. |
Why This Matters
For researchers designing dose‑response experiments or evaluating pathway suppression in combinatorial therapies, Edaxeterkib’s moderate potency offers a distinct pharmacological window that can mitigate complete pathway shutdown, which is often observed with sub‑nanomolar ERK inhibitors.
- [1] Guide to Pharmacology (GtoPdb). edaxeterkib Ligand Activity Charts. guidetopharmacology.org. View Source
- [2] Blake JF, et al. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal‑Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. J Med Chem. 2016;59(12):5650-5660. View Source
- [3] Boni V, et al. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors. ESMO Open. 2025;10(3):104300. View Source
